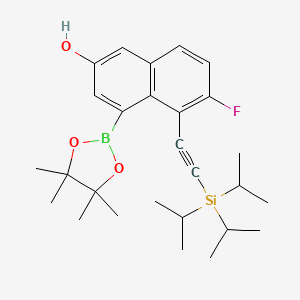

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

Beschreibung

This compound is a naphthalene derivative featuring distinct functional groups that confer unique chemical and physical properties. Its structure includes:

- Fluorine at position 6, enhancing electron-withdrawing effects and influencing acidity of the adjacent hydroxyl group.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- (Triisopropylsilyl)ethynyl at position 5, providing steric bulk and improving stability against hydrolysis .

The combination of these groups makes the compound valuable in pharmaceutical and materials science research, particularly in synthesizing complex organic architectures.

Eigenschaften

IUPAC Name |

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BFO3Si/c1-17(2)33(18(3)4,19(5)6)14-13-22-24(29)12-11-20-15-21(30)16-23(25(20)22)28-31-26(7,8)27(9,10)32-28/h11-12,15-19,30H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALORNLWYBIYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BFO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene core One common approach is to begin with 2-naphthol, which undergoes halogenation to introduce the fluorine atom at the 6-position

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The reaction conditions would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The naphthalene core can be oxidized to form various derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups attached to the naphthalene core.

Substitution: : The boronic acid derivative and triisopropylsilyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, boronic acid derivatives, and silyl ethers, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

In biological research, this compound can be used as a fluorescent probe or a labeling agent due to its unique structural features. It can be conjugated to biomolecules to study their behavior in biological systems.

Medicine

The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug development.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with a halide to form a new carbon-carbon bond. The molecular targets and pathways involved would vary depending on the specific biological or industrial application.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Boronates : All analogs participate in Suzuki-Miyaura couplings, but the TIPS-ethynyl group in the target compound may slow reaction kinetics due to steric hindrance .

- Fluorine: Enhances electrophilic aromatic substitution resistance in the target compound compared to non-fluorinated analogs .

- Hydroxyl vs. Amine : The hydroxyl group in the target compound increases acidity (pKa ~9–10), whereas the amine analog (pKa ~4–5) is more nucleophilic, enabling distinct conjugation pathways .

Cross-Coupling Efficiency

Studies indicate that the target compound’s TIPS-ethynyl group reduces coupling efficiency with aryl halides by ~30% compared to less hindered analogs (e.g., 5-Ethyl-6-fluoro analog) due to steric clashes in the catalytic cycle .

Stability Profiles

- Thermal Stability : The target compound decomposes at 180°C, whereas the ethyl analog is stable up to 200°C, likely due to reduced steric strain .

- Hydrolytic Stability: The TIPS-ethynyl group in the target compound extends half-life in aqueous media (>48 hours at pH 7) vs. <12 hours for non-silylated analogs .

Hazard and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.